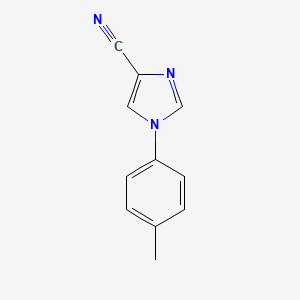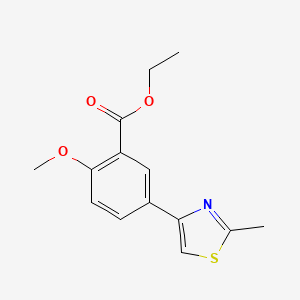
N-ethyl-5-iodopyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-5-iodopyrimidin-4-amine is a chemical compound with the molecular formula C6H8IN3 and a molecular weight of 249.05 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-iodopyrimidin-4-amine typically involves the reaction of 2-chloro-5-iodopyrimidine with 4-aminopyridine in the presence of a catalyst such as palladium on carbon or copper iodide . The reaction conditions often include a solvent like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-5-iodopyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-ethyl-5-iodopyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-ethyl-5-iodopyrimidin-4-amine is not well-documented. its structural similarity to pyrimidine nucleotides suggests that it may interact with biological molecules such as enzymes or receptors involved in nucleotide metabolism. The presence of the iodine atom may also influence its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-ethyl-5-iodopyrimidin-4-amine: Similar in structure but with a chlorine atom instead of a hydrogen atom at the 2-position.
5-Acetyl-4-aminopyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
N-ethyl-5-iodopyrimidin-4-amine is unique due to the presence of both an ethyl group and an iodine atom on the pyrimidine ring
Eigenschaften
Molekularformel |
C6H8IN3 |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
N-ethyl-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C6H8IN3/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
YJJNVLWQRYUAKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=NC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)







![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)


